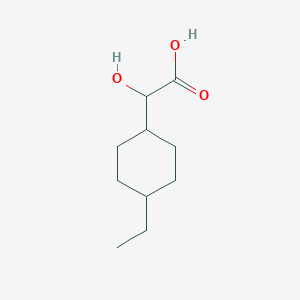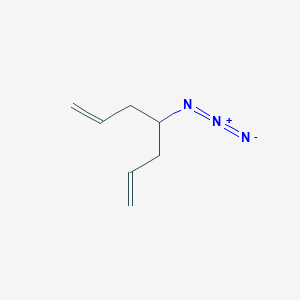
2-Bromo-3-(difluoromethyl)-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains bromine, fluorine, and methoxy functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable pyridine derivative under specific conditions to introduce the difluoromethyl group . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored for the synthesis of fluorine-containing compounds, which allows for precise control of reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Polymerization Reactions: The compound can participate in polymerization reactions to form polythiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)quinoxaline: This compound contains a trifluoromethyl group instead of a difluoromethyl group and has a quinoxaline ring instead of a pyridine ring.
2-Bromo-3,3,3-trifluoropropene: This compound is a simpler analog with a trifluoromethyl group and a propene backbone.
Uniqueness
2-Bromo-3-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3 |
InChI Key |
HAWNPKHDHWIYLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)




![N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B13576338.png)
![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)




![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)

